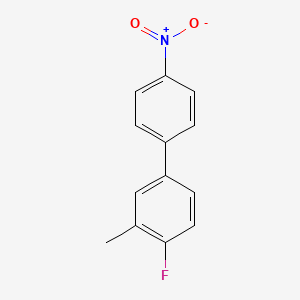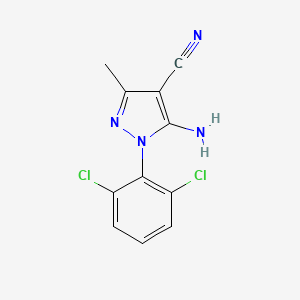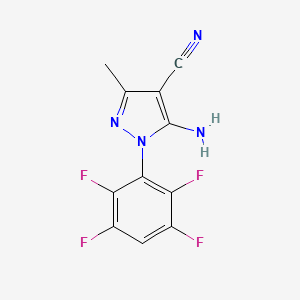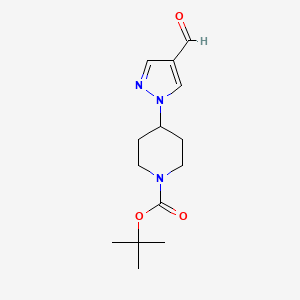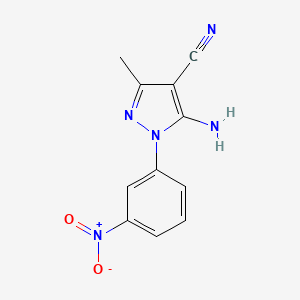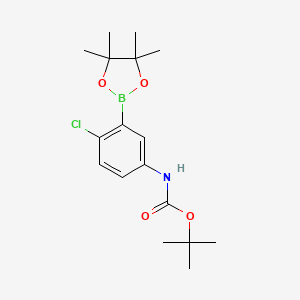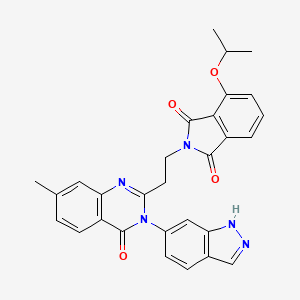
(5-Amino-2,3-difluorophenyl)boronic acid
説明
“(5-Amino-2,3-difluorophenyl)boronic acid” is a chemical compound with the molecular formula C6H6BF2NO2 . It has a molecular weight of 172.93 g/mol . The compound is also known by other names such as “5-Amino-2,3-difluorophenylboronic acid” and "5-Amino-2,3-difluorobenzeneboronic acid" .
Molecular Structure Analysis
The InChI string for “(5-Amino-2,3-difluorophenyl)boronic acid” isInChI=1S/C6H6BF2NO2/c8-5-2-3 (10)1-4 (6 (5)9)7 (11)12/h1-2,11-12H,10H2 . The Canonical SMILES string is B(C1=CC(=CC(=C1F)F)N)(O)O . These strings provide a textual representation of the compound’s molecular structure. Chemical Reactions Analysis
While specific chemical reactions involving “(5-Amino-2,3-difluorophenyl)boronic acid” were not found in the search results, boronic acids are known to be involved in various types of reactions. For instance, they are used in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
“(5-Amino-2,3-difluorophenyl)boronic acid” has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . Its topological polar surface area is 66.5 Ų . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 173.0459649 g/mol .科学的研究の応用
Sensing Applications
(5-Amino-2,3-difluorophenyl)boronic acid: is utilized in sensing applications due to its ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions . This interaction is pivotal for the development of both homogeneous assays and heterogeneous detection systems. The compound can be used at the interface of the sensing material or within the bulk sample, providing versatility in detection methods.
Biological Labelling
The boronic acid moiety of this compound allows for selective binding to cis-diols, which are prevalent in biological molecules. This property is exploited in biological labelling, enabling researchers to tag and track biological molecules in various environments .
Protein Manipulation and Modification
Researchers leverage the reactivity of (5-Amino-2,3-difluorophenyl)boronic acid to modify proteins. This can involve attaching the compound to proteins or using it to cross-link proteins, thus altering their function or stability for study purposes .
Therapeutic Development
The compound’s unique interactions with biological molecules also extend to therapeutic applications. It can be used to develop molecules that can interfere with specific biological pathways, potentially leading to new treatments for various diseases .
Separation Technologies
In the field of separation science, (5-Amino-2,3-difluorophenyl)boronic acid can be used to create materials that selectively bind certain molecules. This is particularly useful in the purification of complex biological samples or the isolation of specific compounds .
Electrophoresis of Glycated Molecules
The compound is employed in the electrophoresis of glycated molecules, which are important in the study of diabetes and other conditions where glycation plays a role. Its ability to bind to sugars makes it a valuable tool in this research area .
Microparticle Construction
(5-Amino-2,3-difluorophenyl)boronic acid: can be used as a building block for microparticles in analytical methods. These microparticles can have applications ranging from diagnostics to the controlled release of drugs .
Polymer Chemistry
In polymer chemistry, the compound finds use in the creation of polymers for controlled insulin release. This application is particularly significant in the management of diabetes, where controlled dosing is crucial .
Safety and Hazards
将来の方向性
Boronic acids, including “(5-Amino-2,3-difluorophenyl)boronic acid”, have been gaining interest in medicinal chemistry . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving existing activities . This suggests that further studies with boronic acids could lead to the development of new promising drugs .
作用機序
Target of Action
Boronic acids, including this compound, are widely used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, 5-Amino-2,3-difluorophenylboronic acid acts as a nucleophile . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, a metal catalyst, typically palladium, forms a bond with an electrophilic organic group . In transmetalation, the boronic acid transfers the organic group to the metal .
Biochemical Pathways
The compound’s role in suzuki-miyaura cross-coupling reactions suggests it may be involved in the synthesis of various organic compounds .
Pharmacokinetics
It’s known that the compound is a solid at room temperature , and it’s typically stored at 2-8°C .
Result of Action
The result of the action of 5-Amino-2,3-difluorophenylboronic acid is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of 5-Amino-2,3-difluorophenylboronic acid is influenced by several environmental factors. For instance, the Suzuki-Miyaura cross-coupling reactions in which it participates are known to be mild and functional group tolerant . This suggests that the compound can act effectively in a variety of chemical environments . .
特性
IUPAC Name |
(5-amino-2,3-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BF2NO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2,11-12H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFBUWWMOYGQOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)F)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675022 | |
| Record name | (5-Amino-2,3-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Amino-2,3-difluorophenyl)boronic acid | |
CAS RN |
1150114-58-1 | |
| Record name | (5-Amino-2,3-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-2,3-difluorophenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



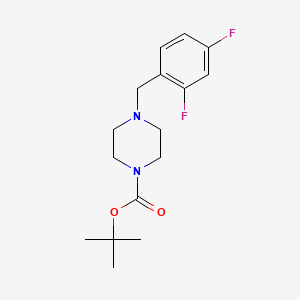
![6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B581240.png)
